1H and 19F NMR spectroscopy data for ethyl 2-cyclopentylidene-2-fluoroacetate
1H and 19F NMR spectroscopy data for ethyl 2-cyclopentylidene-2-fluoroacetate
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of Ethyl 2-Cyclopentylidene-2-fluoroacetate
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-cyclopentylidene-2-fluoroacetate is a valuable model compound, representing a class of α-fluoro-α,β-unsaturated esters. Its structural elucidation is critically dependent on robust analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive method.
This technical guide provides a detailed analysis of the ¹H and ¹⁹F NMR spectroscopic data for ethyl 2-cyclopentylidene-2-fluoroacetate. As a senior application scientist, the goal is not merely to present data but to offer a comprehensive interpretation grounded in fundamental principles. We will explore the causality behind observed chemical shifts and coupling constants, present validated protocols for data acquisition, and demonstrate how a multi-nuclear NMR approach provides an unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of complex fluorinated molecules.
Molecular Structure and NMR-Active Environments
To interpret the NMR spectra of ethyl 2-cyclopentylidene-2-fluoroacetate, it is essential to first identify the distinct chemical environments of the proton (¹H) and fluorine (¹⁹F) nuclei. The structure below is annotated to facilitate the discussion.

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Proton Environments:
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H-a (-OCH₂CH₃): Methylene protons of the ethyl ester group.
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H-b (-OCH₂CH₃): Methyl protons of the ethyl ester group.
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H-c (Allylic): The four allylic protons on the cyclopentylidene ring, adjacent to the double bond.
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H-d (Homoallylic): The four homoallylic protons on the cyclopentylidene ring, beta to the double bond.
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Fluorine Environment:
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¹⁹F: The single fluorine atom attached to the α-carbon of the ester, which is also part of the exocyclic double bond.
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¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns. Fluorine's high natural abundance (100%) and spin of ½ mean that ¹H-¹⁹F couplings are readily observed and are crucial for assignment.[1]
Chemical Shifts and Shielding Effects
The position of a signal (chemical shift, δ) in the ¹H NMR spectrum is dictated by the local electronic environment of the proton.
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Ethyl Group (H-a, H-b):
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The methylene protons (H-a ) are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield, typically expected in the δ 4.1-4.3 ppm range.[2][3]
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The methyl protons (H-b ) are further from the electronegative oxygen and are therefore more shielded, resonating in the typical alkyl region around δ 1.2-1.4 ppm .[4]
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Cyclopentylidene Ring (H-c, H-d):
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The allylic protons (H-c ) are adjacent to the sp²-hybridized carbon of the double bond. This proximity results in deshielding, placing their signals in the δ 2.4-2.7 ppm region.[2] These protons are expected to appear as complex multiplets.
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The homoallylic protons (H-d ) are more shielded than the allylic protons and will resonate further upfield, likely in the δ 1.6-1.9 ppm range, also as complex multiplets.[5]
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Spin-Spin Coupling: Deciphering Connectivity
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¹H-¹H Coupling:
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The ethyl group will display a classic coupling pattern: the H-a methylene signal will be split into a quartet by the three neighboring H-b protons (n+1 rule), with a typical ³JHH value of ~7.1 Hz.
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Conversely, the H-b methyl signal will appear as a triplet , split by the two H-a protons, with the same ³JHH coupling constant.
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The protons on the cyclopentylidene ring (H-c and H-d ) will exhibit complex coupling amongst themselves, resulting in broad, overlapping multiplets that are often difficult to resolve in a standard 1D spectrum.
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¹H-¹⁹F Coupling:
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This is a key diagnostic feature. The fluorine atom will couple with nearby protons. The magnitude of the coupling constant (J) is highly dependent on the number of intervening bonds.
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Three-bond coupling (³JHF): The allylic protons (H-c ) are three bonds away from the fluorine atom. This vicinal coupling is expected to be significant, with values typically ranging from 5 to 10 Hz.[6] This coupling will further split the already complex multiplet for H-c.
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Four-bond coupling (⁴JHF): The homoallylic protons (H-d ) are four bonds removed from the fluorine. This long-range coupling is generally smaller but may still be observable, often in the range of 0.5-3.0 Hz.[6] This contributes additional complexity to the H-d multiplet.
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Predicted ¹H NMR Data Summary
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-a | 4.1 – 4.3 | Quartet (q) | ³JHH ≈ 7.1 |
| H-b | 1.2 – 1.4 | Triplet (t) | ³JHH ≈ 7.1 |
| H-c | 2.4 – 2.7 | Multiplet (m) | ³JHH (various), ³JHF ≈ 5-10 |
| H-d | 1.6 – 1.9 | Multiplet (m) | ³JHH (various), ⁴JHF ≈ 0.5-3 |
¹⁹F NMR Spectral Analysis: The Fluorine Perspective
¹⁹F NMR is an exceptionally powerful tool due to the nucleus's high sensitivity and the wide chemical shift range, which minimizes signal overlap.[1][7][8]
¹⁹F Chemical Shift
The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[9] For ethyl 2-cyclopentylidene-2-fluoroacetate, the fluorine is attached to an sp²-hybridized carbon (a vinyl fluoride) and is also α to an ester carbonyl group. This specific arrangement places the expected chemical shift in the range of δ -90 to -150 ppm (relative to CFCl₃). The electron-withdrawing ester group contributes to a downfield shift compared to simple fluoroalkenes.
¹⁹F-¹H Coupling
In a standard, proton-coupled ¹⁹F NMR spectrum, the fluorine signal's multiplicity is determined by coupling to neighboring protons.
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The most significant coupling will be the three-bond (³JFH) interaction with the two equivalent allylic protons (H-c ) on the cyclopentylidene ring. This would be expected to split the ¹⁹F signal into a triplet .
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Longer-range couplings, such as the four-bond coupling to H-d, are typically weaker and may not be resolved, but could contribute to broadening of the triplet peaks.
To confirm this coupling, a proton-decoupled ¹⁹F{¹H} experiment is essential. In this experiment, broadband irradiation at proton frequencies removes all ¹H-¹⁹F coupling, causing the multiplet to collapse into a sharp singlet .[8] This confirms that the observed multiplicity in the coupled spectrum is due to interactions with protons.
Predicted ¹⁹F NMR Data Summary
| Experiment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| Proton-Coupled | -90 – -150 | Triplet (t) | ³JFH ≈ 5-10 |
| Proton-Decoupled | -90 – -150 | Singlet (s) | N/A |
Correlating Structure and Spectra: A Unified Approach
The true power of NMR in structure elucidation comes from synthesizing data from multiple experiments. The ¹H spectrum identifies the proton-containing fragments (ethyl, cyclopentyl), while the ¹⁹F spectrum confirms the presence and electronic environment of the fluorine. The crucial link is the observed ¹H-¹⁹F coupling, which definitively connects the fluorine atom to the cyclopentylidene ring via the double bond.
The diagram below, generated using DOT language, illustrates the key through-bond J-coupling relationships that are fundamental to the structural assignment of ethyl 2-cyclopentylidene-2-fluoroacetate.
Caption: Key J-coupling correlations in ethyl 2-cyclopentylidene-2-fluoroacetate.
Experimental Protocols for High-Fidelity NMR Data Acquisition
Acquiring high-quality NMR data requires careful attention to experimental setup. The following protocols are designed as a robust starting point for the characterization of this and similar molecules.
Protocol 1: Sample Preparation
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Mass Measurement: Accurately weigh 5-10 mg of ethyl 2-cyclopentylidene-2-fluoroacetate.
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Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and relatively clean spectral window.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube.
-
Homogenization: Cap the tube and vortex gently until the sample is fully dissolved, ensuring a homogenous solution.
Protocol 2: ¹H NMR Spectrum Acquisition
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Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
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Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Acquisition Parameters:
-
Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm, to ensure all signals are captured.
-
Number of Scans (NS): Start with 16 scans for a good signal-to-noise ratio. Increase if necessary for dilute samples.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation between pulses. For highly accurate quantitative analysis (integration), this delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.[8]
-
Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Protocol 3: ¹⁹F NMR Spectrum Acquisition
-
Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.
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Proton-Coupled Spectrum:
-
Pulse Program: Select a standard single-pulse experiment for the ¹⁹F channel.
-
Acquisition Parameters:
-
Spectral Width (SW): Use a wide spectral width of ~250-300 ppm, centered around -120 ppm, to ensure the signal is found.[1]
-
Number of Scans (NS): 64-128 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Relaxation Delay (D1): A 2-second delay is generally adequate.
-
-
-
Proton-Decoupled ¹⁹F{¹H} Spectrum:
-
Pulse Program: Select a pulse program that includes broadband proton decoupling during acquisition (e.g., 'zgpg30' with decoupling on Bruker systems).
-
Acquisition Parameters: Keep the parameters the same as the coupled experiment.
-
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using an external standard or by using the spectrometer's internal referencing protocol based on the ¹H reference (Unified Scale).
Conclusion
The comprehensive NMR analysis of ethyl 2-cyclopentylidene-2-fluoroacetate serves as an exemplary case for the structural elucidation of fluorinated organic molecules. Through the synergistic interpretation of ¹H and ¹⁹F NMR data, every key structural feature can be confidently assigned. The chemical shifts in the ¹H spectrum delineate the alkyl and ester fragments, while the ¹⁹F chemical shift confirms the electronic nature of the fluoroalkene moiety. Critically, the through-bond ¹H-¹⁹F spin-spin couplings provide the definitive link between the fluorine atom and the cyclopentylidene ring, solidifying the complete structural assignment. The protocols and interpretive logic presented in this guide offer a validated framework for researchers tackling the characterization of novel fluorinated compounds, ensuring data integrity and accelerating the pace of scientific discovery.
References
-
ResearchGate. 19 F NMR spectra of the fluorinated acrylic acid ester. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ACS Publications. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. Available at: [Link]
-
University of Washington. Fluorine NMR. Available at: [Link]
-
Process NMR Associates. 19Flourine NMR. Available at: [Link]
-
Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
-
PubMed. Vicinal fluorine-proton coupling constants. Available at: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
PubMed. Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]
-
University of Ottawa. PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0000932). Available at: [Link]
-
University of Athens. FLOURINE COUPLING CONSTANTS. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
University of Puget Sound. NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Available at: [Link]
-
National Institutes of Health. Ethyl cyclopentylacetate | C9H16O2. Available at: [Link]
-
Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]
-
National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Lehigh University. Organic Compounds – 19F NMR Database. Available at: [Link]
-
ChemRxiv. Structural and Thermal Characterization of Halogenated Azidopyridines. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
Royal Society of Chemistry. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Available at: [Link]
-
National Institutes of Health. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Available at: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]


